Z-LLNle-CHO, also known as gamma-Secretase Inhibitor I, is a cell permeable inhibitor of gamma-secretase, inducing apoptosis of human glioblastoma tumor-initiating cells by proteasome inhibition and mitotic arrest response.
gamma-Secretase Inhibitor I
CAS No.: 133407-83-7
Cat. No.: VC0547842
Molecular Formula: C26H41N3O5
Molecular Weight: 475.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133407-83-7 |
---|---|
Molecular Formula | C26H41N3O5 |
Molecular Weight | 475.6 g/mol |
IUPAC Name | benzyl N-[4-methyl-1-[[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
Standard InChI | InChI=1S/C26H41N3O5/c1-6-7-13-21(16-30)27-24(31)22(14-18(2)3)28-25(32)23(15-19(4)5)29-26(33)34-17-20-11-9-8-10-12-20/h8-12,16,18-19,21-23H,6-7,13-15,17H2,1-5H3,(H,27,31)(H,28,32)(H,29,33) |
Standard InChI Key | RNPDUXVFGTULLP-VABKMULXSA-N |
Isomeric SMILES | CCCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
SMILES | CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Appearance | Solid powder |
Introduction
Chemical and Structural Properties of Gamma-Secretase Inhibitor I
Gamma-Secretase Inhibitor I is a synthetic peptide aldehyde with the empirical formula C₂₆H₄₁N₃O₅ and a molecular weight of 475.6 g/mol . The compound’s structure includes a norleucine (Nle) residue and a C-terminal aldehyde group, which is critical for its inhibitory activity. Its peptide sequence, Z-Leu-Leu-Nle-CHO, enables interaction with the gamma-secretase active site through reversible binding .
Table 1: Key Chemical Properties of Gamma-Secretase Inhibitor I
Property | Value | Source |
---|---|---|
Empirical Formula | C₂₆H₄₁N₃O₅ | |
Molecular Weight | 475.6 g/mol | |
Purity | ≥90% (HPLC) | |
Solubility | DMSO, ethanol | |
Storage Conditions | -20°C, protected from light |
The compound’s hygroscopic nature necessitates storage under inert gas to maintain stability . Its cell permeability allows for efficient intracellular targeting of gamma-secretase, making it suitable for in vitro and cell-based assays .
Mechanism of Action: Targeting Gamma-Secretase and Beyond
Gamma-secretase is an intramembrane aspartyl protease complex responsible for the proteolytic cleavage of over 100 type I transmembrane proteins, including APP and Notch receptors . Gamma-Secretase Inhibitor I binds to the enzyme’s active site, preventing substrate processing.
Modulation of Notch Signaling
Notch receptors require gamma-secretase-mediated cleavage to release their intracellular domains (NICDs), which regulate transcription of genes involved in cell differentiation and survival . Gamma-Secretase Inhibitor I blocks Notch1-4 processing, disrupting downstream signaling pathways. Notably, inhibition efficacy varies across Notch subtypes:
This substrate selectivity has implications for cancer therapy, as Notch isoforms exhibit tissue-specific roles in tumorigenesis .
Off-Target Effects on SPP/SPPL Proteases
Recent studies reveal that Gamma-Secretase Inhibitor I inhibits SPPL2b, a member of the SPP/SPPL family, with an IC₅₀ of 28.34 nM . SPPL proteases regulate intramembrane cleavage of proteins like tumor necrosis factor-alpha (TNF-α), linking gamma-secretase inhibition to immunomodulatory effects.
Pharmacological Profile and Research Applications
Table 2: Substrate-Specific Inhibition by Gamma-Secretase Inhibitor I
Substrate | IC₅₀ (nM) | Potentiation at Low Doses |
---|---|---|
APP | 50 | Yes (1.5–3.0-fold) |
Notch1 | 20 | No |
Notch2 | 15 | No |
SPPL2b | 28.34 | No |
Low-dose potentiation (1–4 pM) enhances Aβ production by 1.5-fold, suggesting allosteric modulation of gamma-secretase .
Functional Effects in Cancer Models
In triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), Gamma-Secretase Inhibitor I reduces mammosphere formation by 60–80% at 1 μM . This anti-cancer activity correlates with Notch1 inhibition but is augmented by SPPL2b blockade, which alters TNF-α signaling.
Clinical Implications and Challenges
Repurposing for Oncology
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On-target toxicity: Chronic Notch inhibition causes gastrointestinal and immune dysfunction.
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Substrate heterogeneity: Differential inhibition of Notch isoforms and SPPLs complicates dose optimization.
Lessons from Alzheimer’s Disease Trials
Early AD trials with gamma-secretase inhibitors (e.g., Semagacestat) failed due to insufficient Aβ lowering and adverse effects . Gamma-Secretase Inhibitor I’s unique pharmacology—particularly its SPPL2b activity—may offer a safer profile, but this remains untested in humans.
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